An In-depth Technical Guide to 1,3-Diisopropenylbenzene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 1,3-Diisopropenylbenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diisopropenylbenzene (m-DIPEB) is an aromatic hydrocarbon that serves as a valuable monomer and chemical intermediate. Its bifunctional nature, owing to the two isopropenyl groups, allows for its use in the synthesis of specialized polymers with unique architectures, such as hyperbranched and star polymers. While not possessing intrinsic pharmacological activity, its utility in creating novel polymeric structures makes it a compound of interest for applications in drug delivery and advanced materials. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,3-diisopropenylbenzene.
Chemical Structure and Identification
The structure of 1,3-Diisopropenylbenzene consists of a central benzene (B151609) ring substituted at the meta positions with two isopropenyl groups.
Caption: Chemical structure of 1,3-Diisopropenylbenzene.
Table 1: Chemical Identifiers for 1,3-Diisopropenylbenzene
| Identifier | Value |
| IUPAC Name | 1,3-bis(prop-1-en-2-yl)benzene[1][2] |
| CAS Number | 3748-13-8[1][3] |
| Molecular Formula | C₁₂H₁₄[1][2] |
| SMILES | CC(=C)C1=CC(=CC=C1)C(=C)C[1] |
| InChI | InChI=1S/C12H14/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-8H,1,3H2,2,4H3[1][4] |
| InChIKey | IBVPVTPPYGGAEL-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
1,3-Diisopropenylbenzene is a colorless to light yellow liquid under standard conditions. A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties of 1,3-Diisopropenylbenzene
| Property | Value |
| Molecular Weight | 158.24 g/mol [1][3] |
| Boiling Point | 107 °C at 16 mmHg[3] / 231 °C (lit.)[2] |
| Density | 0.925 g/mL at 25 °C (lit.)[2] |
| Flash Point | 93 °C[2] / 165 °C[3] |
| Refractive Index | 1.56[3] |
| Solubility in water | Insoluble[3] |
| Solubility (other) | Soluble in Methanol[3] |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry[5][6] |
Experimental Protocols
Synthesis of 1,3-Diisopropenylbenzene via Dehydrogenation of 1,3-Diisopropylbenzene (B165221)
The primary industrial method for synthesizing 1,3-diisopropenylbenzene is the dehydrogenation of its precursor, 1,3-diisopropylbenzene.[4][5][7] This process typically involves a high-temperature, gas-phase reaction in the presence of steam and a solid catalyst.
Experimental Workflow: Synthesis of 1,3-Diisopropenylbenzene
Caption: Workflow for the synthesis and purification of 1,3-Diisopropenylbenzene.
Methodology:
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Catalyst: A solid catalyst, often composed of an iron compound, a potassium compound, and a magnesium compound, is utilized.
-
Reaction Conditions: The dehydrogenation is carried out in the gaseous phase at elevated temperatures. Steam is introduced into the reaction mixture.
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Reactant Feed: 1,3-diisopropylbenzene is fed into the reactor over the catalyst bed.
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Product Mixture: The output stream contains 1,3-diisopropenylbenzene along with unreacted starting material and various by-products.
-
Purification: The crude product mixture is subjected to continuous distillation to separate the desired 1,3-diisopropenylbenzene from impurities.[4][7] Batch distillation is generally avoided as it can lead to polymerization of the product.[4]
Purification by Recrystallization (for solid derivatives) or Continuous Distillation
For solid derivatives of 1,3-diisopropenylbenzene, recrystallization is a viable purification method. For 1,3-diisopropenylbenzene itself, which is a liquid, continuous distillation is the preferred method to avoid polymerization at elevated temperatures.
Methodology for Recrystallization (Conceptual for solid derivatives):
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Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.
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Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and subsequently removed by hot filtration.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed, promoting the formation of pure crystals.
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Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Applications in Polymer Chemistry and Relevance to Drug Development
While 1,3-diisopropenylbenzene does not have direct applications as a therapeutic agent, its role as a monomer is of significant interest in the development of novel materials for biomedical applications. Its two polymerizable groups allow for the formation of cross-linked and branched polymer architectures.
Polymer Architectures:
-
Hyperbranched Polymers: Through techniques like anionic self-condensing vinyl polymerization, 1,3-diisopropenylbenzene can form highly branched, soluble polymers. These structures are of interest for their unique rheological properties and the high density of functional end groups, which can be used for conjugating drugs or targeting moieties.
-
Star Polymers: 1,3-Diisopropenylbenzene can be used to create the core of star-shaped polymers, with linear polymer chains of other monomers forming the arms. Such architectures can be designed to form micelles for drug encapsulation and controlled release.
Logical Relationship: From Monomer to Potential Application
Caption: Pathway from 1,3-diisopropenylbenzene to potential biomedical applications.
Safety and Handling
1,3-Diisopropenylbenzene is a chemical that requires careful handling in a laboratory setting. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][8]
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Avoid contact with skin and eyes.[9]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and dark place in a tightly sealed container.[6]
In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate absorbent materials. Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. 1,3-DIISOPROPENYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4755627A - Process for the synthesis and purification of diisopropenylbenzene - Google Patents [patents.google.com]
- 5. Process for the synthesis and purification diisopropenylbenzene - Patent 0155223 [data.epo.org]
- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
